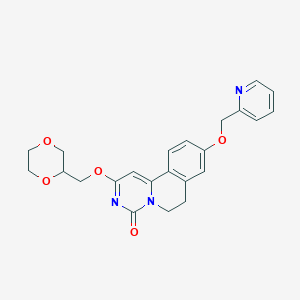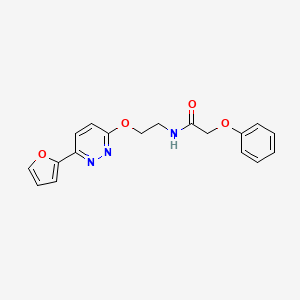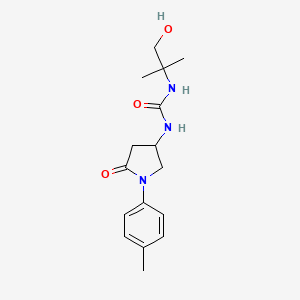
4-甲基-N-((1-(吡嗪-2-基)哌啶-4-基)甲基)噻吩-2-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide is a complex organic compound that features a thiophene ring substituted with a carboxamide group, a piperidine ring, and a pyrazine ring
科学研究应用
4-methyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
Target of Action
Similar compounds have been found to exhibit anti-fibrotic activities . These compounds are known to inhibit collagen prolyl-4-hydroxylase , an enzyme involved in the biosynthesis of collagen, a major component of the extracellular matrix.
Mode of Action
It’s suggested that similar compounds form hydrogen bonds with their targets . This interaction could potentially lead to changes in the target’s function, thereby exerting the compound’s biological effect.
Biochemical Pathways
The compound is likely to affect the biochemical pathways related to fibrosis, given its potential anti-fibrotic activity . By inhibiting collagen prolyl-4-hydroxylase, it may disrupt the synthesis of collagen, thereby affecting the extracellular matrix’s composition and potentially reducing fibrosis.
Result of Action
The compound’s action results in the inhibition of collagen synthesis, as suggested by the anti-fibrotic activity of similar compounds . This could lead to a reduction in fibrosis, a condition characterized by excessive deposition of collagen and other extracellular matrix components.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide typically involves multiple steps. One common approach is to start with the thiophene ring and introduce the carboxamide group through an amide coupling reaction. The piperidine ring can be synthesized separately and then attached to the thiophene ring via a nucleophilic substitution reaction. The pyrazine ring is introduced in the final step through a condensation reaction with the piperidine ring.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include using high-purity reagents, controlling the temperature and pressure during reactions, and employing purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
4-methyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted piperidine derivatives.
相似化合物的比较
Similar Compounds
- N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives
- Piperidine derivatives
- Piperazine derivatives
Uniqueness
4-methyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties
属性
IUPAC Name |
4-methyl-N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4OS/c1-12-8-14(22-11-12)16(21)19-9-13-2-6-20(7-3-13)15-10-17-4-5-18-15/h4-5,8,10-11,13H,2-3,6-7,9H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVOZFTBVCJZYOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NCC2CCN(CC2)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2-(azepan-1-yl)-2-oxoethyl)-3-(p-tolyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2481202.png)
![6-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(3-methoxypropyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2481203.png)
![2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2481204.png)
![1-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2481205.png)

![1-{3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl}ethan-1-one](/img/structure/B2481211.png)

![3-[3-(dimethylamino)propyl]-1,1-dimethylureahydrochloride](/img/structure/B2481213.png)




![N-(3,5-dimethylphenyl)-2-(6-(isopropylthio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2481222.png)
